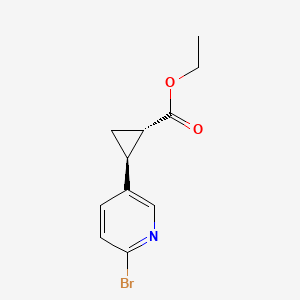ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC13552017
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | ethyl (1S,2S)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m1/s1 |
| Standard InChI Key | MRZYDYNSRKGJPT-BDAKNGLRSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@H]1C2=CN=C(C=C2)Br |
| SMILES | CCOC(=O)C1CC1C2=CN=C(C=C2)Br |
| Canonical SMILES | CCOC(=O)C1CC1C2=CN=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure combines a cyclopropane ring fused to a 6-bromopyridine group and an ethyl ester carboxylate. The cyclopropane ring introduces significant steric strain, which enhances reactivity and influences conformational stability in biological systems. The bromine atom at the pyridine’s 6-position provides a handle for further functionalization via cross-coupling reactions, while the ethyl ester group improves solubility and modulates pharmacokinetic properties .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 270.12 g/mol | |
| CAS Number | 1357247-47-2 | |
| Storage Conditions | Room temperature |
The stereochemistry at the cyclopropane ring (1S,2S configuration) is critical for its biological interactions. Computational studies suggest that this configuration optimizes binding to enzymatic pockets, particularly in nitric oxide synthase (NOS) inhibitors .
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
The synthesis of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate typically involves palladium-catalyzed cross-coupling reactions and stereoselective cyclopropanation. A representative route, as described in the synthesis of analogous nNOS inhibitors, includes:
-
Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using dihalocarbenes or transition metal catalysts .
-
Buchwald-Hartwig Amination: Introduction of the pyridine moiety through palladium-mediated coupling of bromopyridine derivatives with cyclopropane intermediates .
-
Esterification: Conversion of the carboxylic acid to the ethyl ester using ethanol under acidic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclopropanation | Pd(OAc), XPhos, KPO, 100°C | 72 | |
| Bromopyridine Coupling | Suzuki-Miyaura coupling, Pd(dppf)Cl | 65 | |
| Esterification | Ethanol, HSO, reflux | 85 |
Challenges in Stereochemical Control
Achieving the desired (1S,2S) stereochemistry requires chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s epoxidation catalysts have been adapted to induce enantioselectivity in cyclopropane formation . Purification via chiral column chromatography or recrystallization ensures >98% enantiomeric excess, as confirmed by HPLC analysis.
Applications in Pharmaceutical Development
Role in Nitric Oxide Synthase (NOS) Inhibition
Ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate is a precursor to potent nNOS inhibitors, such as compound 14j reported by Ji et al. . These inhibitors exploit the cyclopropane’s rigidity to occupy hydrophobic pockets in nNOS, achieving sub-20 nM binding affinity and >1,000-fold selectivity over endothelial NOS (eNOS) . The bromopyridine moiety facilitates late-stage diversification via Sonogashira or Suzuki couplings, enabling structure-activity relationship (SAR) studies .
Pharmacological and ADMET Profiles
Metabolic Stability and CYP Interactions
In vitro studies using human liver microsomes indicate moderate metabolic stability (t = 45 min), with primary clearance via esterase-mediated hydrolysis to the carboxylic acid. Plasma protein binding is low (78% unbound), minimizing drug-drug interaction risks . Notably, the compound exhibits negligible inhibition of CYP3A4 and CYP2D6 (IC > 50 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume